molecular formula C17H12F2N2O4 B2754448 1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione CAS No. 320422-93-3

1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione

Cat. No.: B2754448
CAS No.: 320422-93-3
M. Wt: 346.29
InChI Key: HLVYAAIPFPFVKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione is a synthetic organic compound characterized by its unique imidazolidine-2,4,5-trione core structure, substituted with fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione typically involves multiple steps:

    Formation of the Imidazolidine Core: The imidazolidine-2,4,5-trione core can be synthesized through the reaction of urea with glyoxal under acidic conditions.

    Introduction of Fluorophenyl Groups: The fluorophenyl groups are introduced via nucleophilic substitution reactions. For instance, 2-fluorobenzyl chloride and 4-fluorobenzyl chloride can be reacted with the imidazolidine core in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and scaling up the process.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl groups, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Possible applications in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The fluorophenyl groups can enhance binding affinity and selectivity through interactions like hydrogen bonding and hydrophobic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(2-Chlorophenyl)methoxy]-3-[(4-chlorophenyl)methyl]imidazolidine-2,4,5-trione
  • 1-[(2-Bromophenyl)methoxy]-3-[(4-bromophenyl)methyl]imidazolidine-2,4,5-trione
  • 1-[(2-Methylphenyl)methoxy]-3-[(4-methylphenyl)methyl]imidazolidine-2,4,5-trione

Uniqueness

1-[(2-Fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione is unique due to the presence of fluorine atoms, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets compared to their chlorine, bromine, or methyl counterparts.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

1-[(2-fluorophenyl)methoxy]-3-[(4-fluorophenyl)methyl]imidazolidine-2,4,5-trione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N2O4/c18-13-7-5-11(6-8-13)9-20-15(22)16(23)21(17(20)24)25-10-12-3-1-2-4-14(12)19/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLVYAAIPFPFVKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CON2C(=O)C(=O)N(C2=O)CC3=CC=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.